![molecular formula C20H24N2O3 B238389 N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amides, which are widely used in organic chemistry for their diverse range of properties and functions. MPAA has been found to have several unique properties that make it a promising candidate for a variety of applications, including its ability to selectively bind to certain proteins and its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is complex and involves several steps. The compound has been found to selectively bind to certain proteins that are overexpressed in cancer cells, leading to their destruction. This process is mediated by the formation of a covalent bond between N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide and the target protein, which leads to its degradation. The exact mechanism of this process is still under investigation, but several studies have suggested that it involves the formation of reactive intermediates that are capable of damaging the target protein.
Biochemical and Physiological Effects:
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has several biochemical and physiological effects that have been studied extensively. The compound has been found to selectively bind to certain proteins, leading to their degradation. This process has been found to be effective against several types of cancer, as well as other diseases that are characterized by the overexpression of certain proteins. N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has also been found to have other effects, including its ability to inhibit the activity of certain enzymes and its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to selectively bind to certain proteins, which makes it a powerful tool for studying the function of these proteins. However, the complex synthesis of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide and its potential toxicity limit its use in some experiments. Additionally, the mechanism of action of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is still being studied, which limits its use in some applications.
Orientations Futures
There are several future directions for research on N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide. One of the most promising areas is its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide and to optimize its use in cancer treatment. Additionally, N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has potential applications in other areas, such as drug development and the study of protein function. Further research is needed to fully explore the potential of this compound and to develop new applications for it.
Méthodes De Synthèse
The synthesis of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is a complex process that involves several steps. One of the key steps is the reaction of 2-methoxy-4-nitroaniline with phenylacetic acid to form the corresponding amide. This intermediate is then reacted with pentanoyl chloride to produce the final product, N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide. The synthesis of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has been extensively studied, and several variations of the reaction conditions have been reported in the literature.
Applications De Recherche Scientifique
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has been used extensively in scientific research for several applications. One of the most promising areas of research is its potential as an anti-cancer agent. N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has been shown to selectively bind to certain proteins that are overexpressed in cancer cells, leading to their destruction. This mechanism of action has been found to be effective against several types of cancer, including breast, lung, and prostate cancer.
Propriétés
Nom du produit |
N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-4-10-19(23)22-17-12-11-16(14-18(17)25-2)21-20(24)13-15-8-6-5-7-9-15/h5-9,11-12,14H,3-4,10,13H2,1-2H3,(H,21,24)(H,22,23) |
Clé InChI |
LSZYWPOXEPSCIF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



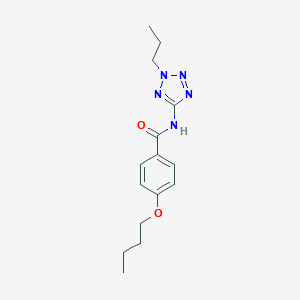
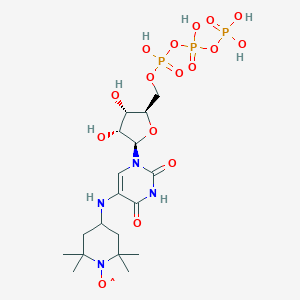
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
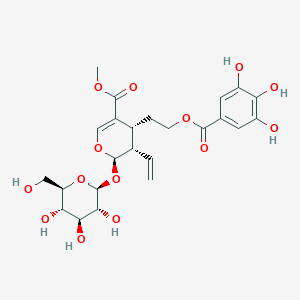
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
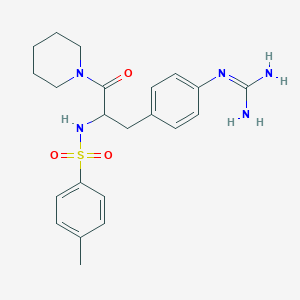
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)
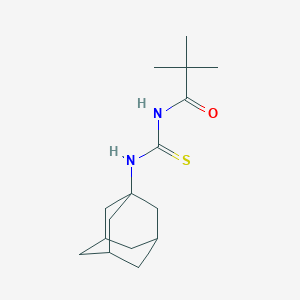
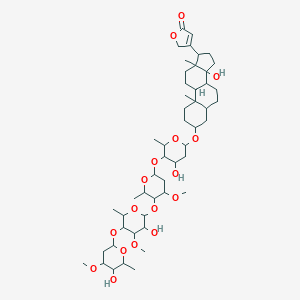
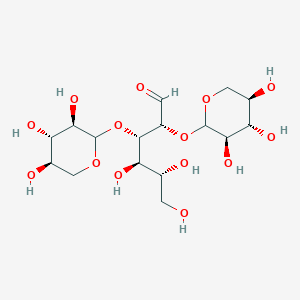
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)